Celecoxib was first approved by the U.S. Food and Drug Administration in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically categorized as selective cyclooxygenase-2 inhibitors. The compound is synthesized from its parent compound through specific isotopic labeling, which aids in research applications such as metabolic studies and drug interaction assessments.
The synthesis of Celecoxib-13C3 typically involves the incorporation of carbon-13 into the molecular structure of Celecoxib. The general synthetic route includes:
An example reaction pathway may involve the use of carbon-13 labeled reagents in a nucleophilic substitution or coupling reaction, followed by standard purification techniques to yield high-purity Celecoxib-13C3.
Celecoxib-13C3 can be characterized using various spectroscopic methods:
Celecoxib undergoes various chemical reactions that can be studied using its isotopically labeled form. Key reactions include:
The metabolic pathway can be traced using Celecoxib-13C3 to observe how it is processed in biological systems, allowing researchers to determine rates of metabolism and identify potential drug interactions.
Celecoxib selectively inhibits cyclooxygenase-2 enzymes while sparing cyclooxygenase-1, which protects gastric mucosa from damage typically associated with non-selective NSAIDs. This selectivity reduces gastrointestinal side effects commonly seen with traditional NSAIDs.
Celecoxib-13C3 is utilized extensively in research settings:
Celecoxib-13C₃ is a stable isotope-labeled analog of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib, where three carbon atoms in its molecular structure are replaced with carbon-13 (¹³C) isotopes. Its molecular formula is C₁₄¹³C₃H₁₄F₃N₃O₂S, resulting in a molecular weight of 384.35 g/mol compared to 381.37 g/mol for unlabeled celecoxib (C₁₇H₁₄F₃N₃O₂S) [1]. The isotopic substitution occurs at specific positions within the 1,5-diarylpyrazole core—a trifluoromethylphenyl group at position 3 and a para-sulfamoylphenyl group at position 1—though exact positions are proprietary [1] [8]. This strategic labeling maintains identical chemical and pharmacological behavior to native celecoxib, including its COX-2 selectivity (IC₅₀ = 0.04 μM) and 97% serum albumin binding [1].
The rationale for ¹³C labeling centers on traceability:
Table 1: Properties of Celecoxib vs. Celecoxib-13C₃
Property | Celecoxib | Celecoxib-13C₃ |
---|---|---|
Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₄¹³C₃H₁₄F₃N₃O₂S |
Molecular Weight | 381.37 g/mol | 384.35 g/mol |
COX-2 Selectivity | 375:1 (vs. COX-1) | Identical to celecoxib |
Key Fragments (m/z) | 382.0831, 383.085 | 385.0831, 386.085 |
Isotopically labeled NSAIDs emerged in the 1970s–1980s as safer alternatives to radioactive tracers. Deuterium-labeled aspirin (acetylsalicylic acid-d₃) and indomethacin-d₄ were early examples used to study pharmacokinetics [3] [7]. The 1990s introduction of COX-2-selective inhibitors like celecoxib catalyzed demand for labeled versions to investigate their unique metabolism and reduced gastrointestinal toxicity. Celecoxib-13C₃, developed in the early 2000s, leveraged advancements in organic synthesis (e.g., modified Buchwald-Hartwig amination) to incorporate ¹³C into complex heterocycles [1] [8]. Unlike deuterium, ¹³C minimizes kinetic isotope effects—ensuring metabolic rates mirror the native drug—and is undetectable via NMR at natural abundance, reducing background interference [3] [9].
Stable isotopes (²H, ¹³C, ¹⁵N, ¹⁸O) enable non-radioactive tracing critical for:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7